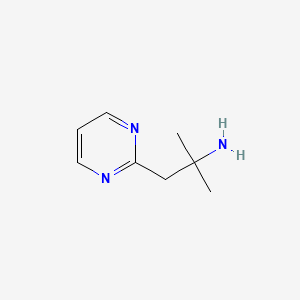

2-Methyl-1-(pyrimidin-2-yl)propan-2-amine

Description

2-Methyl-1-(pyrimidin-2-yl)propan-2-amine is a secondary amine featuring a pyrimidine ring directly attached to a branched propane backbone. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, confers unique electronic and steric properties to the compound. The compound’s synthesis typically involves coupling pyrimidine derivatives with appropriately functionalized amine precursors under catalytic conditions, as seen in analogous syntheses of pyrimidin-2-amine intermediates .

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-methyl-1-pyrimidin-2-ylpropan-2-amine |

InChI |

InChI=1S/C8H13N3/c1-8(2,9)6-7-10-4-3-5-11-7/h3-5H,6,9H2,1-2H3 |

InChI Key |

NKOYUEIGABQYSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=NC=CC=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyrimidin-2-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine derivatives with appropriate alkylating agents under controlled conditions. For example, the reaction of pyrimidine with 2-methylpropan-2-amine in the presence of a base such as sodium hydride can yield the desired compound .

Industrial Production Methods

Industrial production of 2-Methyl-1-(pyrimidin-2-yl)propan-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyrimidin-2-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-Methyl-1-(pyrimidin-2-yl)propan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyrimidin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

2-Methyl-1-(naphthalen-1-yl)propan-2-amine (CAS: 211871-49-7)

- Structure : Replaces pyrimidine with a naphthalene group.

- Key Differences: Lipophilicity: Naphthalene’s extended aromatic system increases lipophilicity (clogP ≈ 3.5 vs. Electronic Effects: Naphthalene lacks pyrimidine’s electron-deficient character, altering hydrogen-bonding interactions and basicity (pKa of amine: ~9.5 vs. pyrimidine’s ~6.5 due to electron-withdrawing N atoms).

- Applications : More suited for hydrophobic binding pockets in targets like serotonin receptors .

2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine hydrochloride (CAS: 1081-78-3)

- Structure : Features a para-trifluoromethylphenyl group.

- Key Differences :

2-(Pyridin-2-yl)propan-2-amine (CAS: 52568-28-2)

- Structure : Pyridine replaces pyrimidine.

- Key Differences: Basicity: Pyridine’s single nitrogen atom results in higher amine basicity (pKa ~10.1) compared to pyrimidine analogs. H-Bonding: Reduced hydrogen-bond acceptor capacity (one N vs. two N atoms in pyrimidine), impacting interactions with biological targets like monoamine transporters .

Backbone and Amine Positioning Variants

2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride

1-(3-Methylthiophen-2-yl)propan-2-amine

- Structure : Thiophene ring replaces pyrimidine.

- Key Differences :

Pharmacologically Relevant Analogs

Amphetamine Derivatives (e.g., PMMA, 4-FMA)

- Structure : Phenyl-based amphetamines vs. pyrimidine-substituted amine.

- Key Differences: Receptor Selectivity: Pyrimidine’s electron deficiency may reduce affinity for serotonin (5-HT2A) and norepinephrine transporters compared to phenyl analogs like PMMA, which exhibit stronger stimulant effects . Thermodynamic Stability: Pyrimidine’s planar structure may reduce conformational flexibility, impacting binding kinetics .

Comparative Data Table

| Compound Name | Aromatic Substituent | Amine Position | clogP | pKa | Key Applications |

|---|---|---|---|---|---|

| 2-Methyl-1-(pyrimidin-2-yl)propan-2-amine | Pyrimidin-2-yl | 2 | 1.8 | 6.5 | CNS drug intermediates |

| 2-Methyl-1-(naphthalen-1-yl)propan-2-amine | Naphthalen-1-yl | 2 | 3.5 | 9.5 | Serotonin receptor ligands |

| 2-(Pyridin-2-yl)propan-2-amine | Pyridin-2-yl | 2 | 1.2 | 10.1 | Monoamine transporter inhibitors |

| 2-Methyl-1-(4-CF₃-phenyl)propan-2-amine | 4-(Trifluoromethyl)phenyl | 2 | 2.7 | 8.2 | Long-acting psychostimulant analogs |

| PMMA (N-Methyl-1-(4-methoxyphenyl)propan-2-amine) | 4-Methoxyphenyl | 2 | 2.1 | 9.8 | Stimulant/entactogen |

Biological Activity

2-Methyl-1-(pyrimidin-2-yl)propan-2-amine, a compound featuring a pyrimidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by its ability to interact with various biological targets, including enzymes and receptors. The pyrimidine moiety is known for its capability to bind nucleic acids and proteins, potentially inhibiting specific enzymatic activities or receptor functions.

- Molecular Formula : C₉H₁₂N₂

- Molecular Weight : 164.20 g/mol

- Solubility : Soluble in polar solvents like water and methanol.

Biological Activity Overview

Research indicates that 2-Methyl-1-(pyrimidin-2-yl)propan-2-amine exhibits a range of biological activities, primarily in the fields of cancer therapy and antimicrobial applications. The following sections detail specific findings.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, modifications to the pyrimidine structure have shown improved inhibitory effects on cancer cell lines. A structure-activity relationship (SAR) analysis revealed that certain derivatives significantly reduced cell viability in MDA-MB-231 breast cancer cells .

Table 1: Anticancer Activity of 2-Methyl-1-(pyrimidin-2-yl)propan-2-amine Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 1 | MDA-MB-231 | 91.41 ± 13.62 | Significant reduction in viability |

| 2 | MDA-MB-468 | <10 | Higher sensitivity observed |

| 3 | A549 | >100 | No significant activity |

The compound's ability to modulate CDC20 levels in cancer cells suggests a mechanism involving cell cycle regulation, contributing to its pro-apoptotic effects .

Antimicrobial Activity

In addition to anticancer properties, the compound has been assessed for antimicrobial efficacy. Research indicates that certain derivatives exhibit selective activity against Gram-negative bacteria, suggesting potential as an antibiotic agent .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | >64 µg/mL |

Case Study 1: Inhibition of CDC20 in Breast Cancer

A recent study explored the effects of 2-Methyl-1-(pyrimidin-2-yl)propan-2-amine on CDC20 levels in breast cancer cells. The treatment resulted in decreased levels of cyclin B1 and securin, which are crucial for cell cycle progression, leading to increased apoptosis in treated cells .

Case Study 2: Structure-Based Drug Design

In another investigation, researchers utilized structure-based drug design to optimize pyrimidine derivatives for enhanced activity against chronic myelogenous leukemia (CML). The modifications led to improved binding affinities and biological responses in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.